Isooctyl myristate
Description
Isooctyl myristate (chemical name: tetradecanoic acid, isooctyl ester) is a synthetic ester formed by the condensation of myristic acid (C14:0 fatty acid) and isooctanol. This compound is widely utilized in cosmetic and pharmaceutical formulations due to its emollient properties, which enhance skin texture by filling gaps in the stratum corneum . These esters share functional similarities but differ in chain length, solubility, and comedogenicity, which influence their industrial applications .
Properties
CAS No. |
72812-41-0 |
|---|---|
Molecular Formula |
C22H44O2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
6-methylheptyl tetradecanoate |
InChI |
InChI=1S/C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22(23)24-20-17-14-15-18-21(2)3/h21H,4-20H2,1-3H3 |
InChI Key |
HMRWHRBSEMHEFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Skin Absorption and Emolliency
- This compound (analogous to octyl myristate): Provides moderate emolliency with slower absorption, making it suitable for long-lasting moisturizers .
- Myristyl myristate : Solid texture and high stability make it ideal for lipsticks and barrier creams, though its occlusive nature may exacerbate comedogenicity in some users .
Industrial and Environmental Behavior
- Octyl myristate was identified as a degradation product of polyvinyl chloride (PVC) films, suggesting environmental persistence under microbial activity .
- Isopropyl myristate is a certified pharmaceutical reference material, highlighting its regulatory acceptance in drug delivery systems .
Key Research Findings
Efficacy in Formulations : Isopropyl myristate’s rapid absorption is advantageous in topical treatments but necessitates comedogenicity testing .
Stability : Myristyl myristate’s resistance to oxidation makes it preferable for products requiring extended shelf life .
Environmental Impact : Octyl myristate’s role in PVC degradation underscores the need for environmental risk assessments of ester-based additives .
Biological Activity
Isooctyl myristate (IM) is an ester derived from myristic acid and isooctanol, commonly used in cosmetic and pharmaceutical formulations due to its emollient properties. This article delves into the biological activity of this compound, examining its effects on skin permeability, toxicity, and potential therapeutic applications.
This compound has the molecular formula and a molecular weight of approximately 242.4 g/mol. It is a clear, colorless liquid that is soluble in organic solvents but insoluble in water. Its structure allows it to function effectively as a penetration enhancer in topical formulations.
Biological Activities
1. Skin Penetration Enhancer
This compound is recognized for its ability to enhance the permeability of the skin barrier. Research indicates that it can increase the absorption of various drugs through the stratum corneum, making it a valuable component in transdermal drug delivery systems. A study demonstrated that formulations containing IM significantly improved the permeation of estradiol across human epidermis compared to control formulations without IM .
2. Toxicity Profile
Toxicological assessments have shown that this compound exhibits low toxicity in both acute and chronic exposure scenarios. In animal studies, it was found to produce minimal skin irritation and no significant systemic toxicity when administered dermally or orally . The safety assessment concluded that IM is safe for use in cosmetic products at concentrations typically employed.
3. Anti-inflammatory Properties
Emerging evidence suggests that this compound may possess anti-inflammatory properties. In vitro studies have indicated that it can reduce inflammatory markers in skin cells exposed to irritants, potentially offering protective benefits against skin damage .
Case Studies
Case Study 1: Dermal Drug Delivery
A clinical trial explored the use of this compound as a vehicle for delivering anti-inflammatory drugs through the skin. Results showed a significant increase in drug bioavailability when combined with IM, highlighting its effectiveness as a penetration enhancer .
Case Study 2: Cosmetic Applications
In a study assessing various emollients for cosmetic formulations, this compound was found to improve skin hydration and texture more effectively than other common emollients like mineral oil and petrolatum. Participants reported enhanced skin softness and reduced dryness after using products containing IM .
Data Table: Biological Activity Summary
Scientific Research Applications
Cosmetic Applications
Isooctyl myristate serves multiple roles in cosmetic formulations:
- Emollient : It acts as an emollient, helping to soften and smooth the skin by forming a barrier that locks in moisture. This property makes it particularly beneficial for products aimed at treating dry or flaky skin .
- Penetration Enhancer : As a non-polar penetration enhancer, this compound significantly improves the absorption of active ingredients through the skin. Studies have shown that it can enhance the transport of various compounds, including estradiol, across human epidermis .
- Thickening Agent : It is utilized to modify the viscosity of formulations, providing a desirable texture without leaving an oily residue .
- Solvent for Fragrances : this compound is also employed as a solvent in perfumes and other fragrance products, enhancing their stability and delivery .
Pharmaceutical Applications
In pharmaceutical formulations, this compound is valued for its solubilizing properties:
- Topical Medications : It is commonly used in topical medicinal products where effective skin absorption is critical. Its ability to dissolve active ingredients enhances their bioavailability .
- Pesticide Formulations : Research indicates that this compound can act as an effective component in pesticide formulations against head lice. Its mechanism involves disrupting the waxy cuticle of lice, leading to dehydration and death . Clinical studies have demonstrated an 82% cure rate with treatments utilizing this compound .
Environmental Applications
Recent studies have explored the use of this compound in environmental remediation:
- Pollutant Removal : Investigations into wastewater treatment have shown that this compound can effectively remove organic pollutants. It demonstrates significant efficiency in reducing chemical oxygen demand (COD) and total organic carbon (TOC) levels compared to traditional activated carbon methods .
Food Industry Applications
This compound also finds applications in the food industry:
- Flavoring Agent : It is used as a flavoring agent due to its ability to enhance the delivery of flavors in food products .
Case Studies and Research Findings
Q & A
Q. What are the standard methodologies for synthesizing isooctyl myristate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of myristic acid with isooctanol, catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Key variables include temperature (optimized between 80–120°C), molar ratios (1:1 to 1:1.5 acid:alcohol), and catalyst concentration. Yield and purity are assessed using gas chromatography (GC) or HPLC, with purity >95% often targeted. Contamination by unreacted starting materials or side products (e.g., diesters) must be minimized through fractional distillation or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- FT-IR : Confirms ester formation via C=O stretch (~1740 cm⁻¹) and absence of carboxylic acid O-H (~2500–3300 cm⁻¹).
- NMR : ¹H NMR shows signals for methylene groups (δ 4.0–4.2 ppm, ester linkage) and terminal methyl groups (δ 0.8–1.0 ppm). ¹³C NMR identifies carbonyl carbons (δ 170–175 ppm).
- Mass Spectrometry : Molecular ion peaks at m/z 326 ([M+H]⁺) confirm molecular weight. Fragmentation patterns validate branching in the isooctyl chain .
Q. How can researchers ensure reproducibility in this compound synthesis across different laboratories?
Document precise reaction parameters (e.g., stirring rate, inert atmosphere use) and purification steps. Share raw spectral data and chromatograms in supplementary materials to enable cross-validation. Adhere to reporting standards for experimental details, as outlined in chemistry journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., viscosity, solubility) of this compound across studies?
Discrepancies often arise from impurities, measurement techniques, or environmental conditions. For example:
Q. How can computational modeling (e.g., DFT, MD simulations) optimize this compound’s application in drug delivery systems?
Density Functional Theory (DFT) predicts ester stability and interaction energies with lipid bilayers. Molecular Dynamics (MD) simulations model diffusion rates through skin layers, guiding formulations for transdermal drug carriers. Validate models with experimental permeation studies using Franz diffusion cells .
Q. What experimental designs address the environmental impact of this compound degradation byproducts?
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to assess aerobic degradation in wastewater.
- Toxicity Screening : Test byproducts (e.g., myristic acid) on aquatic organisms (Daphnia magna) via OECD 202.
- Advanced Oxidation : Evaluate photocatalytic degradation using TiO₂ nanoparticles under UV light, monitored via LC-MS .
Methodological Challenges and Solutions
Q. How do researchers reconcile conflicting NMR data for this compound in branched vs. linear isomer analyses?
Branched isomers (e.g., 2-ethylhexyl myristate) produce split peaks in ¹H NMR due to stereochemical variations. Use 2D NMR (HSQC, COSY) to differentiate isomers. Compare with synthetic standards or computational chemical shift predictions (e.g., ACD/Labs software) .
Q. What protocols ensure accurate quantification of this compound in complex matrices (e.g., cosmetic formulations)?
- Sample Preparation : Liquid-liquid extraction (LLE) with hexane:ethyl acetate (3:1).
- Analytical Method : GC-MS with internal standards (e.g., methyl palmitate) for calibration. Limit of detection (LOD) <10 ppm achievable via selected ion monitoring (SIM) .
Data Presentation and Ethical Considerations
Q. How should researchers present conflicting data on this compound’s thermal stability in publications?
Include comparative tables summarizing TGA/DSC results (e.g., decomposition onset at 200–250°C) and contextualize variables (e.g., heating rate, sample purity). Discuss potential sources of variability in the "Results and Discussion" section, referencing prior studies .
Q. What ethical guidelines apply to studies involving this compound in animal or human tissue models?
Adhere to institutional review board (IRB) protocols for in vivo studies. For human skin models, obtain informed consent and disclose potential irritancy risks (per OECD 439). Publish negative results (e.g., lack of cytotoxicity) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
